2-(3,5-Dichlorobenzoyl)-6-methoxypyridine
Overview
Description
2-(3,5-Dichlorobenzoyl)-6-methoxypyridine is a chemical compound that belongs to the class of benzoyl pyridines It is characterized by the presence of a dichlorobenzoyl group attached to a methoxypyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorobenzoyl)-6-methoxypyridine typically involves the reaction of 3,5-dichlorobenzoyl chloride with 6-methoxypyridine in the presence of a base such as pyridine. The reaction is carried out under nitrogen atmosphere to prevent oxidation and is heated to around 60°C for a couple of hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC) with a solvent system of petroleum ether and ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorobenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Condensation Reactions: The compound can react with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Condensation: Catalysts such as acids or bases can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(3,5-dichlorobenzoyl)-6-formylpyridine .
Scientific Research Applications
2-(3,5-Dichlorobenzoyl)-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorobenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dichlorobenzoyl)pyridine: Lacks the methoxy group, which may affect its solubility and biological activity.
2-(3,5-Dichlorobenzoyl)-4-methoxypyridine: The position of the methoxy group can influence the compound’s reactivity and interaction with biological targets.
Uniqueness
2-(3,5-Dichlorobenzoyl)-6-methoxypyridine is unique due to the specific positioning of the methoxy group, which can significantly impact its chemical and biological properties. This positioning can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in biological applications .
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(6-methoxypyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c1-18-12-4-2-3-11(16-12)13(17)8-5-9(14)7-10(15)6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQOVLSKXLKJJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216677 | |
Record name | (3,5-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301216677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-67-1 | |
Record name | (3,5-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301216677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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